molecular formula C8H9NO2 B1474403 2,6-Dimethyl-d6-nitrobenzene CAS No. 285138-83-2

2,6-Dimethyl-d6-nitrobenzene

Cat. No.: B1474403
CAS No.: 285138-83-2
M. Wt: 157.2 g/mol
InChI Key: FVHAWXWFPBPFOS-WFGJKAKNSA-N
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Description

2,6-Dimethyl-d6-nitrobenzene: is a deuterated derivative of 2,6-dimethyl-nitrobenzene. It is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This compound is often used in various scientific research applications due to its unique properties, including its molecular formula C8D6H3NO2 and molecular weight of 157.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-d6-nitrobenzene typically involves the nitration of 2,6-dimethylbenzene (meta-xylene) using a nitrating mixture of nitric acid and sulfuric acid. The process can be carried out in a micro-tubular reactor, which offers advantages such as improved yield and reduced reaction time. The reaction conditions include maintaining an oil bath temperature of 60°C and a residence time of 60 seconds .

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous synthesis in a micro-tubular reactor. The nitration mixture and meta-xylene are fed into the reactor at a controlled flow rate, and the product is separated and purified through alkali cleaning, washing, and rectification .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-d6-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas and catalysts like palladium on carbon.

    Substitution: Reagents such as halogens and Lewis acids are often used in substitution reactions.

Major Products:

    Reduction: The major product is 2,6-dimethyl-d6-aniline.

    Substitution: The products vary depending on the substituent introduced during the reaction.

Scientific Research Applications

2,6-Dimethyl-d6-nitrobenzene is used in various scientific research applications, including:

    Chemistry: It serves as a precursor in the synthesis of other deuterated compounds and is used in studies involving reaction mechanisms and kinetics.

    Biology: The compound is used in labeling studies to trace metabolic pathways and understand biological processes.

    Medicine: It is utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

    Industry: The compound is employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-d6-nitrobenzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The deuterium atoms in the compound provide stability and allow for detailed studies of reaction mechanisms and metabolic processes .

Comparison with Similar Compounds

    2,6-Dimethyl-nitrobenzene: The non-deuterated version of the compound.

    2,4-Dimethyl-nitrobenzene: A positional isomer with different chemical properties.

    2,6-Dimethylaniline: The reduced form of 2,6-dimethyl-nitrobenzene.

Uniqueness: 2,6-Dimethyl-d6-nitrobenzene is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise studies in various scientific fields. The deuterium labeling also makes it valuable in tracing studies and understanding complex reaction mechanisms .

Biological Activity

2,6-Dimethyl-d6-nitrobenzene is a deuterated derivative of nitrobenzene, which has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, structure-activity relationships, and relevant case studies.

This compound has the chemical formula C8H9D6N1O2 and is characterized by the presence of a nitro group (-NO2) attached to a benzene ring that is further substituted with two methyl groups at the 2 and 6 positions. The deuteration (d6) indicates that six hydrogen atoms are replaced with deuterium, enhancing its stability and facilitating certain types of analytical studies.

Antimicrobial Activity

Research has indicated that nitroaromatic compounds, including this compound, exhibit varying degrees of antimicrobial activity. A study highlighted the promising biological activity of nitro compounds against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is crucial for this activity as it can undergo reduction to form reactive intermediates that disrupt bacterial cell functions .

Structure-Activity Relationship (SAR)

The biological activity of nitro-substituted aromatic compounds is highly dependent on their structural configuration. In a comparative analysis of various nitroaromatic compounds, it was found that modifications in the position and nature of substituents significantly influenced their biological efficacy. For instance:

CompoundSubstituentsActivity (EC50)
2-NitrotolueneMethyl at 2 positionModerate
4-NitrotolueneMethyl at 4 positionLow
This compoundMethyl at 2 & 6 positionsTBD

This table illustrates how different substituents can alter the potency and mechanism of action in biological systems.

Case Studies

  • Antimalarial Activity : A study examining related compounds in the context of malaria treatment demonstrated that certain nitro compounds exhibited significant antiplasmodial activity. While specific data on this compound was not reported, the findings suggest a potential area for further investigation .
  • Cytotoxicity Against Cancer Cells : Research into structurally similar nitro compounds indicated their ability to induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis and oxidative stress induction. This suggests that further exploration into this compound could yield valuable insights into its anticancer properties .

Properties

IUPAC Name

1-nitro-2,3-bis(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHAWXWFPBPFOS-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)[N+](=O)[O-])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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